molecular formula C17H19NO4S B6379241 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% CAS No. 1261996-00-2

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%

Cat. No. B6379241
CAS RN: 1261996-00-2
M. Wt: 333.4 g/mol
InChI Key: BVMPASPHHISSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (6-BS-2FP) is a sulfur-containing phenol compound with a broad range of applications in research and industry. It is a versatile compound with a wide range of chemical and biochemical properties, which makes it an attractive molecule for a variety of scientific research applications. 6-BS-2FP is a useful reagent for the synthesis of other compounds, and it can be used as a starting material for various modifications. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is widely used in scientific research and laboratory experiments. It can be used as a reagent for the synthesis of other compounds, as well as for the modification of existing compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In biochemistry and pharmacology, it is used for the study of enzyme-catalyzed reactions, protein-ligand interactions, and the mechanism of action of various drugs. It is also used in the study of the structure and function of proteins, nucleic acids, and other biological molecules.

Mechanism of Action

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% is a sulfur-containing phenol compound, and its mechanism of action is not fully understood. It is believed that its sulfur-containing group is capable of forming hydrogen bonds with other molecules, which may facilitate its binding to proteins, enzymes, and other molecules in the body. It is also believed to interact with the active sites of enzymes, which may explain its ability to inhibit certain enzymatic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% are not fully understood. However, it is believed to have a wide range of effects in the body. It is known to inhibit certain enzyme-catalyzed reactions and to interact with the active sites of enzymes. It is also known to interact with proteins, nucleic acids, and other biological molecules. It is believed to have anti-inflammatory and antioxidant properties, as well as to be involved in the regulation of various metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a versatile compound with a wide range of chemical and biochemical properties, which makes it an attractive molecule for a variety of scientific research applications. It is also relatively easy to synthesize, and it is available in a 95% pure form. However, it can be toxic and should be handled with caution.

Future Directions

The future directions for 6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research into its mechanism of action and its potential interactions with proteins, enzymes, and other molecules in the body is needed. Finally, further research into its potential uses in the synthesis of other compounds and its potential modifications is also needed.

Synthesis Methods

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by the reaction of 4-t-butylsulfamoylbenzaldehyde and 2-formylphenol in aqueous or alcoholic solution. The reaction is carried out in an inert atmosphere and at a temperature of 60-80 °C. The reaction is complete within 1-2 hours and yields a 95% pure product.

properties

IUPAC Name

N-tert-butyl-4-(3-formyl-2-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-9-7-12(8-10-14)15-6-4-5-13(11-19)16(15)20/h4-11,18,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMPASPHHISSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-t-Butylsulfamoylphenyl)-2-formylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.